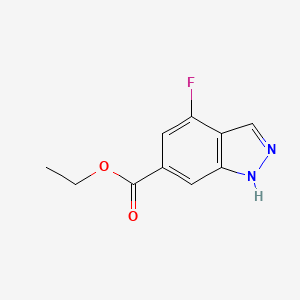

Ethyl 4-fluoro-2H-indazole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)6-3-8(11)7-5-12-13-9(7)4-6/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFDDSVJKYUUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=NN2)C(=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Fluoro 2h Indazole 6 Carboxylate and Analogous Structures

Strategies for Indazole Core Formation

The formation of the indazole core is the critical step in the synthesis of compounds like Ethyl 4-fluoro-2H-indazole-6-carboxylate. The choice of strategy often depends on the desired substitution pattern on the final molecule.

A prominent method for constructing the 2H-indazole ring involves the reaction of substituted benzaldehydes, typically bearing a nitro or halo group at the ortho position, with primary amines and an azide (B81097) source. This multicomponent approach allows for the assembly of the indazole core in a single pot. nih.govgjesr.com Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are particularly effective. nih.gov In these reactions, the copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds necessary for the cyclization process. nih.govnih.gov

Sodium azide serves as the nitrogen source for one of the nitrogen atoms in the pyrazole (B372694) ring of the indazole core. In the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles, 2-bromobenzaldehydes react with primary amines and sodium azide. nih.gov This method demonstrates a broad substrate scope and tolerance for various functional groups. nih.govnih.gov The reaction proceeds through successive condensation, C-N bond formation, and finally N-N bond formation to yield the 2H-indazole product. nih.gov Nanoparticle CuO has also been employed as a catalyst for this transformation under ligand-free conditions. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of 2H-Indazoles

| Starting Material (2-bromobenzaldehyde) | Amine | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | Aniline | CuI / TMEDA | DMSO | Good |

| 2-Bromobenzaldehyde | Benzylamine | Cu(II)-HT | DMSO | 84 |

| 4-Methyl-2-bromobenzaldehyde | 4-Methoxyaniline | ASS-Cu(acac)2 | DMSO | 80 |

Data compiled from various synthetic reports. nih.govgjesr.comorganic-chemistry.org

Polar aprotic solvents play a critical role in facilitating the synthesis of indazoles. N,N-Dimethylformamide (DMF) is a commonly used solvent in these reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. nih.govnih.gov In the synthesis of 1-aryl-1H-indazoles from 2-fluoro-5-nitrobenzaldehyde (B1301997) and hydrazines, DMF is the solvent of choice. nih.gov Its polar nature helps to stabilize charged intermediates and transition states that are common in nucleophilic aromatic substitution and cyclization reactions. nih.gov Furthermore, solvents like Dimethyl Sulfoxide (DMSO) are also frequently used, particularly in copper-catalyzed reactions involving sodium azide, contributing to efficient product formation. gjesr.comorganic-chemistry.org

A direct and practical approach to indazole synthesis involves the condensation of ortho-substituted benzaldehydes with hydrazine (B178648). acs.org Specifically, the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine has been developed as an effective synthetic route. nih.govresearchgate.net Utilizing the O-methyloxime derivatives of the benzaldehydes can prevent a competitive Wolf-Kishner reduction, which is sometimes observed in direct preparations from the aldehydes themselves. acs.orgnih.gov This method provides a straightforward pathway to the indazole core, though reaction conditions must be carefully controlled to optimize yields and minimize side products. researchgate.net

The reductive cyclization of ortho-iminonitrobenzene intermediates is a powerful strategy for the regioselective synthesis of 2H-indazoles. nih.govorganic-chemistry.org This one-pot method begins with the condensation of an ortho-nitrobenzaldehyde with a primary amine (either aromatic or aliphatic) to form the corresponding ortho-iminonitrobenzene substrate in situ. nih.govorganic-chemistry.orgresearchgate.net This intermediate then undergoes a reductive cyclization, often promoted by a phosphine reagent like tri-n-butylphosphine, to afford the substituted 2H-indazole. nih.govorganic-chemistry.org This process, known as the Cadogan reductive cyclization, is valued for its operational simplicity and mild reaction conditions. organic-chemistry.org The synthesis of 2-phenyl-2H-indazoles can also be achieved via a Cadogan reaction, where a Schiff's base formed from 2-nitrobenzaldehyde is reduced and cyclized with triethyl phosphite. nih.gov

Table 2: Reductive Cyclization of o-Iminonitrobenzenes

| o-Nitrobenzaldehyde | Amine | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Aniline | Tri-n-butylphosphine | i-PrOH | 94 |

| 2-Nitrobenzaldehyde | (R)-α-Methylbenzylamine | Tri-n-butylphosphine | i-PrOH | 81 |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 4-Fluoroaniline | Tri-n-butylphosphine | i-PrOH | 91 |

Data compiled from various synthetic reports. organic-chemistry.orgnih.gov

A convenient and efficient strategy has been developed for the synthesis of 3-amino-2H-indazole derivatives starting from readily available 2-nitrobenzonitriles. researchgate.net This method involves a two-step process: the conversion of the 2-nitrobenzonitrile to a substituted benzamidine, followed by an organophosphorus-mediated reductive cyclization that facilitates N-N bond formation to yield the 3-amino-2H-indazole in good to excellent yields. researchgate.net An alternative approach involves a two-step synthesis from 2-bromobenzonitriles, which proceeds through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. nih.gov

Cyclization Reactions of Nitro-Substituted Benzaldehydes with Amines and Azides

Functionalization and Derivatization Approaches for the Indazole-6-carboxylate Moiety

The chemical reactivity of the indazole core allows for a variety of functionalization and derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules. This section will explore key methodologies for introducing and modifying functional groups on the indazole-6-carboxylate framework.

Carboxylation Methodologies

The introduction of a carboxyl or ester group at the C6 position of the indazole ring is a critical step in the synthesis of the target compound and its analogs. Several methods can be employed to achieve this transformation.

A two-step approach involving Grignard carboxylation followed by palladium-catalyzed carbonylation represents a viable, albeit less direct, route to indazole-6-carboxylates.

Grignard Carboxylation: This method involves the formation of a Grignard reagent from a halo-indazole precursor, typically a bromo- or iodo-indazole. The organomagnesium halide then reacts with carbon dioxide in an electrophilic addition to form a magnesium carboxylate salt. masterorganicchemistry.comchemguide.co.uk Subsequent acidification yields the corresponding indazole carboxylic acid. masterorganicchemistry.com The primary limitation of this method is the potential incompatibility of the Grignard reagent with the acidic N-H proton of the indazole ring, often necessitating N-protection strategies.

Palladium-Catalyzed Carbonylation: This reaction provides a more direct route to esters from aryl halides. nih.gov In this process, a halo-indazole is reacted with carbon monoxide and an alcohol (in this case, ethanol) in the presence of a palladium catalyst and a base. d-nb.infoyoutube.com The catalytic cycle typically involves the oxidative addition of the halo-indazole to a Pd(0) species, followed by CO insertion and subsequent nucleophilic attack by the alcohol to afford the ethyl ester and regenerate the active catalyst. d-nb.info A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. nih.gov

| Reaction Step | Description | Key Reagents | Potential Challenges |

| Grignard Carboxylation | Formation of a Grignard reagent from a halo-indazole and its reaction with CO2. | Magnesium, Halo-indazole, Carbon Dioxide, Acid | Incompatibility with acidic N-H proton, requiring N-protection. |

| Palladium-Catalyzed Carbonylation | Direct conversion of a halo-indazole to an ethyl ester using CO and ethanol. | Halo-indazole, Carbon Monoxide, Ethanol, Palladium Catalyst, Base | Catalyst deactivation, optimization of reaction conditions (ligand, base, solvent). |

Once the indazole carboxylic acid is obtained, either through Grignard carboxylation or other synthetic routes, it can be converted to the corresponding ethyl ester via esterification.

Fischer Esterification: This is a classic and widely used method for ester formation. masterorganicchemistry.com It involves reacting the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water can drive the reaction towards the formation of the ester. masterorganicchemistry.com

| Method | Description | Reagents | Conditions |

| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | Indazole-6-carboxylic acid, Ethanol, Strong Acid Catalyst (e.g., H2SO4) | Typically requires heating under reflux. |

Introduction of Halogen Substituents (e.g., Bromination, Iodination)

Halogenated indazoles are versatile intermediates for further functionalization, particularly through cross-coupling reactions. Bromination and iodination are common methods for introducing these substituents onto the indazole ring.

Bromination: The bromination of indazoles can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) is a mild and regioselective reagent for the bromination of activated aromatic rings. Depending on the existing substituents on the indazole ring, bromination can occur at different positions. For example, the bromination of 4-substituted NH-free indazoles with NBS has been shown to be regioselective for the C7 position.

Iodination: Iodination of the indazole ring can be accomplished using molecular iodine in the presence of a base. For example, 1H-indazole-6-carboxylic acid methyl ester can be iodinated at the C3 position using iodine and sodium hydroxide (B78521) in methanol. Similarly, 6-nitroindazole can be iodinated at the C3 position with iodine and potassium carbonate in DMF. google.com These iodo-indazoles are valuable precursors for subsequent cross-coupling reactions.

| Halogenation Method | Reagent(s) | Position of Halogenation (Example) |

| Bromination | N-Bromosuccinimide (NBS) | C7 |

| Iodination | Iodine, Base (e.g., NaOH, K2CO3) | C3 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules from halo-indazole precursors.

The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

This reaction is widely applied to halo-indazoles to introduce aryl, heteroaryl, or alkyl substituents. For example, 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrrole and 2-thiopheneboronic acids using a Pd(dppf)Cl2 catalyst. mdpi.com Similarly, 3-iodoindazoles can undergo Suzuki coupling with various aromatic boronic acids in the presence of Pd(PPh3)4 to yield 3-aryl-1H-indazoles. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. This methodology allows for the construction of diverse indazole-based scaffolds from readily available halogenated precursors.

| Reactants | Catalyst System (Example) | Product Type |

| 5-Bromoindazole and Arylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-Aryl-1H-indazole |

| 3-Iodoindazole and Arylboronic acid | Pd(PPh3)4, Base | 3-Aryl-1H-indazole |

Copper/Palladium Co-catalyzed Tandem C-N and C-P Bond Formations

A notable synthetic methodology for producing analogous 2H-indazole structures involves a cooperative catalytic approach using both copper and palladium. Researchers have developed a tandem reaction that facilitates the formation of both a C-N bond and a C-P bond in a single process. This method has been successfully applied to the synthesis of various phosphorated 2H-indazoles from 2-alkynyl azobenzenes and P(O)H compounds. nih.gov The reaction proceeds in moderate to good yields and demonstrates good functional group tolerance, offering a convenient pathway to complex indazole derivatives. nih.gov Such palladium-catalyzed cross-coupling reactions represent a mild and efficient method for creating C-N bonds in heterocyclic systems. beilstein-journals.orgnih.gov

Alkylation of Indazole Nitrogen Atoms (N1 and N2)

The alkylation of the indazole core is a critical step in the synthesis of many derivatives, including 2H-indazoles. The indazole ring possesses two nitrogen atoms, N1 and N2, that can be alkylated, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.orgd-nb.infonih.gov However, direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.org

The outcome of the alkylation is highly sensitive to steric and electronic effects of substituents on the indazole ring. thieme-connect.de

Steric Effects : Bulky substituents at the C3 and C7 positions can influence the site of alkylation. thieme-connect.de For instance, as the steric hindrance from a substituent at the C3 position increases, the energy difference between the transition states for N1 and N2 alkylation becomes smaller, reducing the selectivity. wuxibiology.com

Electronic Effects : The electronic nature of substituents also plays a crucial role. The N2 atom is generally more basic than the N1 atom. thieme-connect.de Employing indazoles with electron-withdrawing groups, such as NO2 or CO2Me at the C7 position, has been shown to confer excellent N2 regioselectivity (≥96%). d-nb.info

Reaction Conditions : The choice of base and solvent can direct the alkylation. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is often used to promote N1 selectivity, particularly with various alkyl bromides. beilstein-journals.orgd-nb.info Conversely, Mitsunobu conditions have demonstrated a strong preference for the formation of the N2-alkylated regioisomer. d-nb.infonih.gov

A highly selective N2 alkylation of indazoles has been reported using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com Quantum mechanics analysis of this reaction mechanism revealed a significant energy difference (3.42 kcal/mol) between the transition states for N1 and N2 alkylation, favoring the N2 product. This energy difference translates to a calculated N2 to N1 product ratio of 322:1 at 25 °C, which aligns with experimental observations where no N1 isomer was detected. wuxibiology.com

Table 1: Regioselectivity in Indazole Alkylation Under Various Conditions

| Indazole Substrate | Alkylating Reagent | Conditions (Base, Solvent) | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| Unsubstituted Indazole | Pentyl bromide | NaH, THF | >99% N1 selectivity | d-nb.info |

| Unsubstituted Indazole | n-Pentanol | DEAD, PPh3, THF (Mitsunobu) | 1 : 2.5 | d-nb.infonih.gov |

| 7-Nitroindazole | Pentyl bromide | NaH, THF | 4 : 96 | d-nb.info |

| 7-Carbomethoxyindazole | Pentyl bromide | NaH, THF | 4 : 96 | d-nb.info |

Specific Synthetic Routes to this compound or Closely Related Analogues

While specific proprietary synthesis routes for this compound are often detailed within patents, the general strategies can be understood by examining published patent literature for structurally similar compounds.

Overview of Patent-Described Synthetic Pathways

Patented synthetic routes to fluorinated indazole carboxylates often begin with appropriately substituted aniline or nitroarene precursors. thieme-connect.degoogle.com A common approach involves the cyclization of a substituted aniline to form the indazole core. For example, a 2-methyl-nitroaniline derivative can undergo diazotization followed by the decomposition of the resulting diazonium salt to yield the corresponding indazole. thieme-connect.de

A plausible pathway to a closely related analogue, such as an ethyl 7-fluoro-1H-indazole-3-carboxylate, as described in patent literature, involves the following key transformations:

Indazole Formation : Starting from a fluorinated precursor to form a 7-fluoro-1H-indazole-3-carboxylic acid. google.com

Esterification : The carboxylic acid is then esterified, for example, by reacting with methanol in the presence of a strong acid like sulfuric acid to yield the methyl ester. google.com

Alkylation : The final step is a regioselective alkylation. The indazole ester is treated with a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl bromide) to introduce the substituent at the N1 or N2 position. google.comgoogle.com The synthesis of the target 2H-indazole would require conditions that selectively favor N2 alkylation.

Comparative Analysis of Optimized Synthetic Routes

Nitro-Cyclization vs. Grignard Carboxylation Methods

Nitro-Cyclization (Cadogan Reaction): This is a classical and robust method for synthesizing 2H-indazoles from nitroaromatic compounds. nih.gov The reaction involves the reductive cyclization of an ortho-substituted nitroaromatic compound, typically by heating it in the presence of a trialkyl phosphite. nih.gov This process is widely accepted to proceed through a nitrene intermediate that is generated by the deoxygenation of the nitro group, which then cyclizes to form the indazole ring. nih.gov This one-pot reaction can directly form the desired 2H-indazole core.

Grignard Carboxylation Route (Hypothetical): An alternative, multi-step approach could involve the use of a Grignard reagent to install the carboxylate group. This pathway would likely begin with a pre-formed, halogenated 4-fluoro-indazole.

Halogenation : A 4-fluoro-indazole would first be selectively halogenated (e.g., brominated) at the 6-position.

Grignard Formation : The resulting 6-bromo-4-fluoro-indazole would be treated with magnesium metal to form the corresponding Grignard reagent.

Carboxylation : This organometallic intermediate would then be reacted with carbon dioxide (CO2), followed by an acidic workup to yield 4-fluoro-2H-indazole-6-carboxylic acid.

Esterification : The final step would be the esterification of the carboxylic acid with ethanol to produce the target ethyl ester.

Table 2: Conceptual Comparison of Synthetic Strategies

| Feature | Nitro-Cyclization (Cadogan) | Grignard Carboxylation Route |

|---|---|---|

| Key Transformation | Reductive cyclization of a nitro group | Carboxylation of a Grignard reagent |

| Starting Material | Ortho-substituted nitroarene | Halogenated fluoro-indazole |

| Number of Steps | Fewer (often one-pot for core) | Multiple (halogenation, Grignard, carboxylation) |

| Key Reagents | Trialkyl phosphite, Heat | Magnesium, CO2, Ethanol |

| Potential Issues | Harsh reaction conditions, potential side products | Moisture sensitivity of Grignard reagent |

Yield and Purity Considerations in Synthetic Route Selection

The Nitro-Cyclization route, while often more direct, typically requires high temperatures (often >150 °C), which can lead to the formation of side products and impurities, complicating the purification process. nih.gov However, recent advancements have enabled the reaction to proceed under milder conditions (80 °C), which can improve the purity profile. nih.gov The yield of indazoles from such cyclization reactions can be variable and is dependent on the specific substituents present on the aromatic ring. thieme-connect.de

Preparation Methods for Related Fluorinated Indazole Carboxylates

The synthesis of fluorinated indazole carboxylates, key intermediates in pharmaceutical chemistry, can be approached through various strategic routes. These methods include building the indazole ring from appropriately substituted benzene (B151609) derivatives or by direct fluorination of a pre-formed indazole scaffold.

One documented approach involves a multi-step synthesis starting from a commercially available difluorinated benzoic acid. For instance, the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid was achieved starting from 2,3-difluorobenzoic acid. This process involved a sequence of reactions including bromination, amidation, a Grignard reaction, cyclization to form the indazole core, protection of the amine, a Suzuki coupling, and a final oxidation step researchgate.net. Such multi-step sequences allow for the precise installation of various functional groups on the indazole ring system.

A more direct method for introducing fluorine onto the indazole core involves the regioselective C-3 fluorination of 2H-indazoles. A metal-free and environmentally friendly method has been developed using N-Fluorobenzenesulfonimide (NFSI) as the fluorinating agent. organic-chemistry.org. This reaction proceeds efficiently in water under ambient air, offering direct access to C-3 fluorinated indazole derivatives with broad functional group tolerance organic-chemistry.org. The reaction is highly regioselective for the C-3 position and is believed to proceed via a radical mechanism organic-chemistry.org. The optimization of this reaction identified water as the ideal solvent, leading to yields as high as 87% organic-chemistry.org. This method is scalable and presents a sustainable alternative for synthesizing fluorinated heterocycles organic-chemistry.org.

The table below summarizes the scope of the direct C-3 fluorination of various 2H-indazoles using NFSI in water.

| Entry | 2H-Indazole Substrate | Product | Yield (%) |

| 1 | 2-Phenyl-2H-indazole | 3-Fluoro-2-phenyl-2H-indazole | 87 |

| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 85 |

| 3 | 2-(4-Chlorophenyl)-2H-indazole | 3-Fluoro-2-(4-chlorophenyl)-2H-indazole | 82 |

| 4 | 2-(4-Nitrophenyl)-2H-indazole | 3-Fluoro-2-(4-nitrophenyl)-2H-indazole | 75 |

| 5 | 2-Methyl-2H-indazole | 3-Fluoro-2-methyl-2H-indazole | 78 |

| 6 | 2-Benzyl-2H-indazole | 2-Benzyl-3-fluoro-2H-indazole | 80 |

This table is generated based on findings reported in the literature, demonstrating the versatility of the C-3 fluorination method organic-chemistry.org.

Visible-Light-Driven Decarboxylative Coupling for 3-Acylated 2H-Indazoles

A novel and efficient methodology for the synthesis of 3-acyl-2H-indazoles has been developed utilizing a visible-light-induced decarboxylative coupling reaction. acs.org. This method is particularly noteworthy as it proceeds without the need for external photosensitizers, metal catalysts, or strong oxidants acs.org. The reaction couples various 2H-indazoles with α-keto acids under mild conditions, driven by blue light (420–425 nm) acs.org.

The process is believed to operate through a self-catalyzed energy transfer between the 2H-indazole starting material and the α-keto acid acs.org. The general procedure involves mixing the 2H-indazole with an excess of the α-keto acid in a degassed solvent system of acetonitrile (B52724) (MeCN) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) under a nitrogen atmosphere, followed by irradiation for 10-20 hours acs.org.

This reaction exhibits a broad substrate scope. A variety of substituted 2H-indazoles can be successfully acylated. Furthermore, the reaction accommodates a wide range of aryl and heteroaryl α-keto acids. Aromatic α-keto acids featuring electron-withdrawing groups (such as -F, -Cl, -Br, -CF3) generally provide the desired 3-acylated products in moderate to good yields (52-76%) acs.org. α-Keto acids with electron-donating groups (like -OMe, -Me) are also effective, though they may result in slightly lower yields (40-59%) acs.org. However, the reaction is less efficient with aliphatic α-keto acids acs.org. Steric hindrance at the ortho position of substituents on the 2-aryl group of the indazole can also lead to reduced reaction efficiency acs.org.

The table below presents selected examples from the substrate scope study for this photocatalyst-free decarboxylative coupling.

| Entry | 2H-Indazole (1) | α-Keto Acid (2) | Product (3) | Yield (%) |

| 1 | 2-Phenyl-2H-indazole | Phenylglyoxylic acid | 3-Benzoyl-2-phenyl-2H-indazole | 76 |

| 2 | 2-Phenyl-2H-indazole | 4-Fluorophenylglyoxylic acid | 3-(4-Fluorobenzoyl)-2-phenyl-2H-indazole | 76 |

| 3 | 2-Phenyl-2H-indazole | 4-Chlorophenylglyoxylic acid | 3-(4-Chlorobenzoyl)-2-phenyl-2H-indazole | 65 |

| 4 | 2-Phenyl-2H-indazole | 4-Methoxyphenylglyoxylic acid | 3-(4-Methoxybenzoyl)-2-phenyl-2H-indazole | 59 |

| 5 | 2-(4-Methoxyphenyl)-2H-indazole | Phenylglyoxylic acid | 3-Benzoyl-2-(4-methoxyphenyl)-2H-indazole | 72 |

| 6 | 2-(4-Chlorophenyl)-2H-indazole | Phenylglyoxylic acid | 3-Benzoyl-2-(4-chlorophenyl)-2H-indazole | 68 |

| 7 | 2-(Naphthalen-2-yl)-2H-indazole | Phenylglyoxylic acid | 3-Benzoyl-2-(naphthalen-2-yl)-2H-indazole | 65 |

This table showcases the yields of various 3-acylated 2H-indazoles synthesized via the visible-light-driven decarboxylative coupling method acs.org.

Advanced Characterization and Spectroscopic Analysis of Ethyl 4 Fluoro 2h Indazole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For Ethyl 4-fluoro-2H-indazole-6-carboxylate, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with Nuclear Quadrupole Resonance (NQR) spectroscopy, provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the ethyl ester protons, and the N-H proton of the indazole ring.

The aromatic region is of particular interest. The fluorine atom at the C4 position and the ethyl carboxylate group at the C6 position significantly influence the chemical shifts of the remaining aromatic protons at C3, C5, and C7. The proton at C3 typically appears as a singlet, while the protons at C5 and C7 would likely exhibit doublet or doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom.

The ethyl group of the ester function at C6 gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the three methyl protons (-CH3), which in turn appear as a triplet.

The N-H proton of the indazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. In some cases, this proton may undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H3 | 8.0 - 8.2 | s | - |

| H5 | 7.6 - 7.8 | d | ~8-9 Hz (H-H) |

| H7 | 7.3 - 7.5 | dd | ~8-9 Hz (H-H), ~4-5 Hz (H-F) |

| -OCH2CH3 | 4.3 - 4.5 | q | ~7 Hz |

| -OCH2CH3 | 1.3 - 1.5 | t | ~7 Hz |

| N-H | 10.0 - 13.0 | br s | - |

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 160-170 ppm. The aromatic carbons of the indazole ring will appear in the range of 100-150 ppm. The carbon atom directly bonded to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom. The carbons of the ethyl group will appear in the upfield region of the spectrum.

The chemical shifts of the indazole ring carbons are influenced by the electronic effects of the fluorine and ethyl carboxylate substituents. The electron-withdrawing nature of both substituents will generally lead to a deshielding of the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 163 - 166 |

| C3 | 135 - 140 |

| C3a | 120 - 125 |

| C4 | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| C5 | 115 - 120 |

| C6 | 125 - 130 |

| C7 | 105 - 110 |

| C7a | 140 - 145 |

| -OCH2CH3 | 60 - 62 |

| -OCH2CH3 | 14 - 15 |

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the indazole ring. In this compound, there are two nitrogen atoms, N1 and N2. The chemical shifts of these nitrogens can help to confirm the tautomeric form of the indazole.

For the 2H-indazole tautomer, the N2 atom is protonated and would be expected to have a different chemical shift compared to the unprotonated N1 atom. The ¹⁵N chemical shifts are also sensitive to the electronic effects of the substituents on the aromatic ring. The fluorine and ethyl carboxylate groups will influence the electron density at the nitrogen atoms, which will be reflected in their ¹⁵N NMR signals.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Solid-State Tautomer Identification

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that can be used to investigate the local electronic environment of quadrupolar nuclei, such as ¹⁴N. This method is particularly useful for distinguishing between different tautomeric forms of molecules in the solid state.

For this compound, NQR can definitively determine whether the compound exists as the 1H- or 2H-tautomer in the crystalline form. The two nitrogen atoms in the indazole ring will have distinct NQR frequencies depending on whether they are part of a pyrrole-like or pyridine-like environment, which is dictated by the position of the N-H proton. This technique provides crucial information about the solid-state structure that may not be readily accessible from solution-state NMR studies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, C-F, and aromatic C-H and C=C bonds.

The N-H stretching vibration of the indazole ring is anticipated to appear as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the ethyl ester is a strong, sharp peak typically found around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption in the 1000-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Ester) | Stretch | 1700 - 1730 (strong, sharp) |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-F | Stretch | 1000 - 1100 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for indazole derivatives include the loss of small molecules such as N₂, HCN, or parts of the substituent groups. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group from the indazole core. The fragmentation pattern can help to confirm the presence and location of the substituents on the indazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This technique is critical in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS analysis would yield a high-resolution mass-to-charge ratio (m/z) of the molecular ion. This experimental value is then compared to the theoretical exact mass calculated for the proposed molecular formula, C10H9FN2O2. The close agreement between the experimental and theoretical masses provides strong evidence for the correct elemental composition of the synthesized compound.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C10H9FN2O2 |

| Theoretical Exact Mass (M) | 208.0648 |

| Observed Mass (M+H)+ | Value to be determined experimentally |

| Mass Accuracy (ppm) | Calculated based on observed mass |

Note: The observed mass and mass accuracy are dependent on experimental conditions and instrumentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules, such as this compound. nih.govnih.gov In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

This method typically produces protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+), providing valuable information about the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and monitor reaction progress. bldpharm.com The sensitivity of ESI-MS allows for the detection of trace amounts of the compound and any potential impurities. nih.gov

Table 2: Expected Ions in ESI-MS of this compound

| Ion Species | Theoretical m/z |

| [M+H]+ | 209.0726 |

| [M+Na]+ | 231.0545 |

| [2M+H]+ | 417.1379 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to the purification and purity assessment of synthesized compounds. Techniques such as HPLC, TLC, and column chromatography are routinely used to separate the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound and can also be used for its isolation on a preparative scale. acs.org The purity of final products is often determined by an HPLC system. acs.org An Agilent 1200 HPLC system, for instance, might be used to assess the purity of indazole derivatives. acs.org The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific conditions. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high degree of purity.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | To be determined experimentally |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily to monitor the progress of a chemical reaction. libretexts.orgbohrium.com By spotting the reaction mixture on a TLC plate alongside the starting material, it is possible to qualitatively observe the consumption of the reactant and the formation of the product. libretexts.org The separation is based on the differential adsorption of the compounds onto the stationary phase (typically silica (B1680970) gel) as the mobile phase moves up the plate.

In the synthesis of this compound, TLC would be used to determine the optimal reaction time and to check for the presence of any byproducts. The spots are visualized under UV light or by using a staining agent. bohrium.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Table 4: TLC for Monitoring the Synthesis of this compound

| Component | Expected Rf Value | Observation |

| Starting Material | Higher or lower than product | Spot diminishes over time |

| This compound | Characteristic value | Spot appears and intensifies |

| Byproducts | Different Rf values | Appearance of additional spots |

Note: Rf values are dependent on the specific TLC plate and solvent system used.

Silica Gel and Column Chromatography for Purification

Following the completion of a reaction, column chromatography using silica gel is the standard method for the purification of the desired product on a preparative scale. This technique operates on the same principles as TLC, but on a much larger scale. The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent system (eluent), often determined through TLC analysis, is passed through the column.

The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent. Fractions are collected sequentially, and those containing the pure this compound, as determined by TLC analysis of the fractions, are combined. The solvent is then removed under reduced pressure to yield the purified compound.

Theoretical and Computational Chemistry Studies of Ethyl 4 Fluoro 2h Indazole 6 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. For Ethyl 4-fluoro-2H-indazole-6-carboxylate, these methods can elucidate the distribution of electrons, energy levels of molecular orbitals, and the molecule's reactivity profile.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energy States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While specific DFT studies on this compound are not extensively available in the public domain, the principles can be applied to understand its characteristics based on studies of related indazole derivatives.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized geometry and electronic structure of indazole systems. nih.gov For this compound, such calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a series of novel indazole derivatives, DFT computations have been used to identify compounds with significant energy band gaps, which is a crucial parameter for their potential applications.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Indazole Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Note: These values are hypothetical and for illustrative purposes to represent typical data obtained from DFT calculations on indazole derivatives. |

Molecular Electrostatic Potential (MEP) Surface Investigations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP analysis of an indazole derivative like this compound, the red-colored regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent electron-deficient areas with positive electrostatic potential, prone to nucleophilic attack. Green areas denote regions of neutral potential.

For indazole molecules, the nitrogen atoms of the pyrazole (B372694) ring are typically electron-rich centers, while the hydrogen atom attached to the nitrogen is an electron-deficient site. A molecular electrostatic potential study on certain indazole molecules highlighted their distinct electrical characteristics, which is instrumental in understanding their intermolecular interactions. The fluorine atom and the carbonyl oxygen of the ester group in this compound would also represent significant electronegative regions.

Tautomerism Investigations

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is located on the N1 or N2 atom of the pyrazole ring, respectively. The relative stability of these tautomers is a critical aspect of their chemistry.

Computational Analysis of 1H- and 2H-Indazole Tautomeric Equilibrium

Computational methods are instrumental in determining the relative stabilities of indazole tautomers. Studies on the parent indazole have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov For instance, MP2/6-31G** calculations indicated that the 1H-indazole is more stable than the 2H-indazole by approximately 15 kJ·mol⁻¹. nih.gov

However, the substitution pattern on the indazole ring can significantly influence the tautomeric equilibrium. For some substituted indazoles, the 2H-tautomer can become more stable. DFT calculations have demonstrated that the stability of the 2H form can be enhanced through the formation of stable dimers via intermolecular hydrogen bonds.

For this compound, the presence of the fluorine atom at the 4-position and the ethyl carboxylate group at the 6-position would electronically influence the pyrazole ring, thereby affecting the relative energies of the 1H and 2H tautomers.

Table 2: Calculated Relative Energies of Indazole Tautomers

| Tautomer | Calculation Method | Relative Energy (kJ·mol⁻¹) | Reference |

| 1H-Indazole | MP2/6-31G | 0 (Reference) | nih.gov |

| 2H-Indazole | MP2/6-31G | 15 | nih.gov |

| 1H-Indazole | Gas Phase | 0 (Reference) | nih.gov |

| 2H-Indazole | Gas Phase | 14.5 | nih.gov |

| 1H-Indazole | Water | 0 (Reference) | nih.gov |

| 2H-Indazole | Water | 15.9 | nih.gov |

Gas-Phase and Solvent-Dependent Tautomeric Predictions

The relative stability of indazole tautomers is not only dependent on the substitution pattern but also on the surrounding environment, such as the phase (gas or solution) and the nature of the solvent.

In the gas phase, the 1H-tautomer of indazole is consistently predicted to be more stable. nih.gov However, in solution, the tautomeric equilibrium can be shifted. Polar solvents can stabilize the tautomer with a larger dipole moment. Generally, 1H-tautomers of indazoles possess higher dipole moments than their 2H counterparts.

In some cases, specific intermolecular interactions with the solvent or the formation of self-associated dimers can favor the 2H-tautomer. For certain 3-substituted indazoles, it has been shown that the 2H tautomer can be stabilized in aprotic solvents through the formation of centrosymmetric dimers. Conversely, in protic solvents like water or in the presence of moisture, a rapid 2H → 1H tautomerization is often observed. For this compound, the polarity of the solvent would play a crucial role in determining the predominant tautomeric form in solution.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving indazole derivatives. By calculating the energies of reactants, transition states, and products, the most probable reaction pathway can be determined.

For instance, the mechanism of the reaction between NH-indazoles and formaldehyde (B43269) in acidic conditions has been studied using DFT calculations (B3LYP/6-311++G(d,p)). These calculations helped to rationalize the experimental observation that the reaction predominantly yields the N1-substituted product. The calculations indicated that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer by about 20 kJ·mol⁻¹. nih.gov

While a specific reaction mechanism study for this compound is not available, these computational approaches could be applied to predict its reactivity in various chemical transformations. For example, in reactions involving electrophilic substitution, the MEP surface would predict the most likely sites of reaction. Similarly, for reactions like N-alkylation, computational studies could predict the regioselectivity (N1 vs. N2 substitution) based on the relative energies of the possible products and transition states. Theoretical investigations into the interactions of arylsulphonyl indazole derivatives with biological targets, such as kinases, also rely on computational methods to understand binding modes and stabilization, which are essentially studies of intermolecular reaction mechanisms.

Molecular Modeling and Docking Studies (Methodological Aspects)

Molecular modeling and docking studies are powerful computational techniques that provide valuable insights into the interactions between a ligand, such as this compound, and its biological target at a molecular level. These methods are instrumental in understanding the structural basis of activity, guiding lead optimization, and predicting the binding affinity and orientation of a molecule within the active site of a protein. The methodological aspects of these studies for indazole derivatives, including the subject compound, typically encompass several key stages, from the preparation of the molecular structures to the analysis of the docking results.

The initial step in molecular modeling involves the generation of a three-dimensional structure of the ligand. For this compound, this can be achieved through various molecular modeling software packages. The geometry of the molecule is then optimized to find its most stable conformation, a process often guided by quantum mechanical calculations, such as Density Functional Theory (DFT). DFT calculations, utilizing specific basis sets like B3LYP/6-311+, are employed to determine the electronic properties and optimized geometry of the molecule. nih.gov

Once the ligand structure is prepared, the next crucial component is the three-dimensional structure of the target protein. These are typically obtained from crystallographic or NMR studies and are available in protein data banks (PDB). The protein structure is carefully prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

The core of the study is the molecular docking simulation, where the ligand is flexibly docked into the binding site of the protein. Software such as AutoDock is a commonly used tool for this purpose. nih.gov The docking process explores a multitude of possible conformations and orientations of the ligand within the binding pocket, each of which is scored based on a predefined scoring function. This function estimates the binding free energy, with lower energy scores generally indicating a more favorable binding interaction. To ensure a comprehensive exploration of the binding site, a grid box is defined around the active site of the target protein.

The analysis of the docking results is a critical final step. The predicted binding poses of the ligand are examined to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar 2H-indazole derivatives have revealed the formation of essential hydrogen bond interactions between the indazole core or its substituents and specific amino acid residues like Thr168 and Arg316 in the target's active site. acs.org The complementarity of the ligand's shape and electronic properties to the binding pocket is also assessed. acs.org

The insights gained from these molecular modeling and docking studies are invaluable for structure-activity relationship (SAR) explorations. acs.org By understanding how modifications to the chemical structure of this compound might affect its binding affinity and interaction profile, medicinal chemists can rationally design new analogs with improved potency and selectivity.

| Software/Method | Purpose | Reference |

| GAUSSIAN 09 | Density Functional Theory (DFT) calculations for geometry optimization and electronic property analysis. | nih.gov |

| AutoDock | Molecular docking simulations to predict binding modes and affinities. | nih.gov |

| AutoDock Vina | A version of AutoDock with improved scoring functions and performance for docking studies. | nih.gov |

| Key Methodological Steps in Docking Studies | Description | Reference |

| Ligand Preparation | Generation of the 3D structure of the ligand and optimization of its geometry, often using DFT methods. | nih.gov |

| Protein Preparation | Obtaining the 3D structure of the target protein from a database (e.g., PDB), followed by the removal of water molecules and addition of hydrogens. | nih.govacs.org |

| Grid Box Definition | Defining a specific volume around the active site of the protein within which the docking simulation will be performed. | nih.gov |

| Docking Simulation | Flexible docking of the ligand into the protein's active site to explore various conformations and orientations. | nih.govnih.gov |

| Scoring and Analysis | Evaluating the docked poses using a scoring function to estimate binding affinity and analyzing the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). | acs.orgnih.gov |

Structure Activity Relationship Sar Investigations of Indazole Derivatives with Fluorine and Ester Moieties

Impact of Substitution Patterns on Indazole Scaffolds

The position of a fluorine atom on the indazole's benzene (B151609) ring has a profound effect on its biological activity profile. Due to its high electronegativity and small size, fluorine can alter properties like acidity, stability, and lipophilicity, which in turn can enhance biological potency. nih.gov Comparative studies have demonstrated that this influence is highly position-dependent.

For instance, in a series of fluorinated indazoles evaluated as inhibitors of Rho kinase (ROCK1), the placement of the fluorine atom was critical. A derivative with fluorine at the C4 position exhibited low potency, whereas moving the fluorine to the C6 position resulted in a significant enhancement of inhibitory activity and a dramatic increase in oral bioavailability. nih.gov Further optimization of 6-fluoroindazoles led to compounds with potent ROCK1 inhibition and improved metabolic profiles. nih.gov Similarly, SAR studies on indazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors showed that a fluorine substitution at the C6-position led to improved enzymatic and cellular potency. nih.gov The introduction of a fluorine atom can also lead to a substantial improvement in activity compared to non-fluorinated counterparts, as seen in other heterocyclic systems. nih.gov

Table 1: Impact of Fluoro Group Position on Biological Activity of Indazole Derivatives

| Position of Fluoro Group | Observed Effect | Target/Assay | Reference |

|---|---|---|---|

| C4-Fluoro | Low potency (IC₅₀ = 2500 nM) | ROCK1 Inhibition | nih.gov |

| C6-Fluoro | Significantly enhanced potency (IC₅₀ = 14 nM) and bioavailability (61%) | ROCK1 Inhibition | nih.gov |

The ester group at the C6 position of the indazole scaffold serves multiple roles. It can act as a key interacting group within a biological target or function as a synthetic handle for further molecular elaboration. The presence of a hydrophobic group at the C6 position has been explored in the development of anti-cancer agents, often paired with a hydrophilic group at the C3 position. nih.gov In SAR studies of indazole derivatives as hepcidin (B1576463) production inhibitors, the 3,6-disubstituted pattern was found to be crucial for activity. nih.gov Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, allowing for the introduction of new functionalities or modulation of solubility and pharmacokinetic properties. nih.govmdpi.com

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, a characteristic that presents a challenge and an opportunity in synthesis. The molecule exists in two predominant tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov

Direct alkylation of an unprotected indazole typically yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions (base, solvent) and the electronic and steric nature of both the indazole substituents and the alkylating agent. nih.govmdpi.combeilstein-journals.org

Regioselectivity: Generally, N1 isomers are thermodynamically more stable, while N2 isomers are kinetically favored. mdpi.com However, specific substitution patterns can override this tendency. For example, the presence of an electron-withdrawing group like a nitro (NO₂) or ester (CO₂Me) at the C7 position can lead to excellent N2 regioselectivity during alkylation. nih.govbeilstein-journals.org In contrast, high N1-selectivity has been observed with electron-deficient indazoles when using sodium hydride in tetrahydrofuran (B95107), a phenomenon attributed to the coordination of the sodium cation between the N2 atom and an electron-rich C3 substituent. nih.govbeilstein-journals.org

Synthetic Strategies: To control the outcome, regioselective methods have been developed. Mitsunobu conditions often favor the formation of the N2-substituted isomer. nih.gov Conversely, N-acylation reactions tend to yield the N1 product, as the initially formed N2-acyl indazole can isomerize to the more stable N1 regioisomer. beilstein-journals.orgnih.gov The choice of alkylating agent is also critical; bulky reagents may sterically hinder attack at one nitrogen over the other. wuxibiology.com

Table 2: Factors Influencing N1/N2 Regioselectivity in Indazole Alkylation

| Factor | Condition Favoring N1 | Condition Favoring N2 | Reference |

|---|---|---|---|

| Thermodynamics | Generally the more stable isomer | Kinetically favored product | beilstein-journals.orgmdpi.com |

| Substituents | Electron-deficient indazoles (with NaH/THF) | Electron-withdrawing group at C7 (e.g., -NO₂, -CO₂Me) | nih.govnih.govbeilstein-journals.org |

| Reaction Type | Acylation (via isomerization) | Mitsunobu reaction | nih.govbeilstein-journals.orgnih.gov |

| Solvent/Base | NaH in THF | Varies; DMF, DMSO often used | nih.gov |

Functional Group Tolerance in Synthetic Transformations

The utility of a chemical scaffold is greatly enhanced if it is compatible with a wide range of chemical reactions. Indazole derivatives, including those with fluoro and ester groups, have demonstrated considerable functional group tolerance in various synthetic transformations. This allows for the late-stage diversification of complex molecules.

Syntheses of substituted indazoles have been achieved using methods that tolerate bromo, chloro, fluoro, ester, nitro, methyl, methoxy, and acetamido groups. organic-chemistry.orgacs.org For example, a one-pot, three-component reaction catalyzed by copper(I) oxide nanoparticles to form 2H-indazoles showed a broad substrate scope and high tolerance for different functional groups. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation and cyclization methods have proven effective for synthesizing N-aryl-2H-indazoles while preserving a variety of sensitive functionalities. acs.org This robustness is critical for building molecular libraries for screening purposes and for the efficient synthesis of complex target molecules without the need for extensive protecting group strategies. nih.govmobt3ath.com

Structural Modifications and Their Chemical Implications

The functional groups on the ethyl 4-fluoro-2H-indazole-6-carboxylate scaffold can be chemically modified to create new analogs with different properties. These transformations highlight the synthetic utility of the core structure.

A primary example is the saponification (basic hydrolysis) of the C6-ethyl ester to the corresponding carboxylic acid. nih.govmdpi.com This transformation converts a relatively neutral, hydrophobic group into an acidic, hydrophilic group, which can drastically alter the molecule's solubility and its potential for ionic interactions. The resulting carboxylic acid can then serve as a handle for further reactions, such as amide bond formation, providing access to a vast array of new derivatives.

Another significant structural modification involves the N-substituent. In certain synthetic schemes, an N-aryl group can be designed to be removable. For example, a 2-(4-hydroxy-3,5-dimethylphenyl) group on an indazole can be cleaved oxidatively using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the N-unsubstituted (NH) indazole. acs.org This strategy allows for the use of the N-aryl group to direct the synthesis or modulate properties, only to be removed in a final step, providing access to the parent 1H-indazole core.

Conformational Analysis of Indazole Derivatives

The three-dimensional structure and conformational preferences of indazole derivatives are dictated by the interplay of various intramolecular and intermolecular forces. X-ray crystallography studies on fluorinated 3-methyl-1H-indazoles have shown that these molecules exist as the 1H-tautomer in the solid state. core.ac.uk

The supramolecular structure, or how the molecules arrange themselves in a crystal, is heavily influenced by their substituents. For example, while 3-methyl-1H-indazole forms hydrogen-bonded dimers, its fluorinated analogs, such as 3-trifluoromethyl-1H-indazole, crystallize as helical catemers (chains). core.ac.uk This change in crystal packing highlights the significant impact of fluorine substitution on intermolecular interactions. The principles governing conformational preferences in other fluorinated heterocyclic systems, such as piperidines, involve a balance of steric repulsion, hyperconjugation, and charge-dipole interactions, which are also relevant to the indazole system. d-nb.infonih.gov Understanding these conformational behaviors is crucial as the specific 3D orientation of a molecule often determines its ability to interact with biological targets.

Chemical Reactivity and Derivatization of Ethyl 4 Fluoro 2h Indazole 6 Carboxylate

Reactions Involving the Indazole Ring System

The 2H-indazole core is an aromatic heterocyclic system that can undergo various modifications. Its reactivity is distinct from its more thermodynamically stable 1H-indazole tautomer. nih.gov

Reactions at C3 Position of 2H-Indazoles (e.g., Acylation)

The C3 position of the 2H-indazole ring is susceptible to functionalization, including acylation reactions. Direct acylation of 2H-indazoles can be achieved through radical addition pathways. For instance, a method utilizing Ag(I)/Na2S2O8 has been developed for the direct synthesis of 3-substituted 2H-indazole derivatives under mild conditions. rsc.org Another approach involves the silver-catalyzed decarboxylative cross-coupling of α-keto acids with 2H-indazoles, which allows for the regioselective synthesis of 3-acyl-2H-indazoles at ambient temperature. nih.gov This method capitalizes on the ability of the less aromatic, quinonoid-like 2H-indazoles to readily accept radical species at the C3 position. nih.gov

Furthermore, electrochemical methods have been employed for the C3-acyloxylation of 2H-indazoles. By modulating the cell voltage, it is possible to achieve C3-acyloxylation, and under certain conditions, promote a transfer of the acyl group to the N1 position. researchgate.net Metal-free conditions have also been developed for the acylation of 2-phenyl-2H-indazoles using aromatic aldehydes. ossila.com

Transformations Leading to Fused Indazole Systems

The 2H-indazole scaffold can serve as a precursor for the construction of more complex, fused heterocyclic systems. Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position, followed by isocyanide insertion, has been utilized to synthesize novel benzoxazinoindazoles and indazoloquinoxalines. nih.gov This strategy involves the formation of multiple new bonds in a single, operationally simple procedure. nih.gov

Another approach to fused systems is through a formal [4+1] annulation reaction. For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes results in the synthesis of N-aryl-2H-indazoles. bldpharm.comnih.gov This reaction proceeds via ortho C-H bond activation directed by the azo group, followed by cyclization and aromatization. bldpharm.comnih.gov The resulting N-aryl-2H-indazoles can sometimes be further modified, for instance, by the oxidative cleavage of a specific N-aryl group to yield N-unsubstituted indazoles. bldpharm.com Additionally, [3+2] dipolar cycloaddition reactions between arynes and sydnones provide a rapid and efficient route to 2H-indazoles, which can then be further elaborated into fused systems. nih.gov

Reactivity of the Fluoro Substituent

The fluorine atom at the C4 position of the indazole ring is a site for potential nucleophilic aromatic substitution (SNAr). Aromatic rings that are electron-deficient are primed for reaction with nucleophiles, and the indazole nucleus itself is an electron-withdrawing system. libretexts.org The presence of the fluorine atom, being highly electronegative, further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack. libretexts.org

In SNAr reactions, fluoride (B91410) is an excellent leaving group. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nature of the aromatic ring. libretexts.org Subsequent elimination of the fluoride ion restores the aromaticity of the ring. This reactivity allows for the introduction of a variety of nucleophiles at the C4 position, provided that the negative charge in the intermediate can be sufficiently stabilized. ossila.comlibretexts.org General procedures for the SNAr of aryl fluorides often utilize strong nucleophiles in polar aprotic solvents and can be tolerant of various other functional groups. nih.gov

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C6 position is a versatile functional handle that can be readily converted into other functional groups, such as carboxylic acids and amides.

Hydrolysis of Esters to Carboxylic Acids

The ethyl ester of 4-fluoro-2H-indazole-6-carboxylate can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by using a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF), water, and methanol. bldpharm.com The resulting 4-fluoro-2H-indazole-6-carboxylic acid is a key intermediate for further derivatization, particularly for the formation of amides.

Amide Formation Reactions

Following hydrolysis of the ester to the carboxylic acid, a wide variety of amides can be synthesized through coupling reactions with primary or secondary amines. Standard peptide coupling reagents are effective for this transformation. A common method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt), and a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov This process allows for the linkage of the indazole core to a diverse range of amine-containing fragments, enabling the exploration of structure-activity relationships in medicinal chemistry contexts. nih.gov

Synthesis of Intermediates for Complex Molecular Architectures

The functional groups present on Ethyl 4-fluoro-2H-indazole-6-carboxylate offer multiple avenues for chemical modification, making it a valuable starting material for the synthesis of more elaborate molecules. The ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters, respectively. The fluorine atom at the 4-position can influence the electronic properties of the ring system and may participate in or direct certain chemical transformations. Furthermore, the nitrogen atoms of the indazole ring can be subjected to alkylation or arylation reactions.

A representative, though general, transformation for the N-arylation of a 2H-indazole derivative is depicted below. This reaction would lead to the formation of a more complex N-phenyl-2H-indazole intermediate, a scaffold present in many biologically active compounds.

General Reaction Scheme for N-Arylation of a 2H-Indazole:

In a hypothetical scenario, this compound could react with a substituted aryl halide, for example, 2-bromobenzoic acid, under Ullmann condensation conditions. This would involve a copper catalyst, a base, and a suitable solvent, heated to promote the C-N bond formation. The resulting intermediate, 2-((3-fluoro-4-(ethoxycarbonyl)phenyl)amino)benzoic acid, would be a significantly more complex molecule with expanded opportunities for further derivatization.

Hypothetical Reaction Data:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) |

| This compound | 2-Bromobenzoic acid | CuI, K2CO3, DMF, 120 °C | 2-((3-Fluoro-4-(ethoxycarbonyl)phenyl)amino)benzoic acid | N/A |

The synthesis of such complex intermediates is a critical step in the development of new therapeutic agents. The strategic combination of the fluorinated indazole core with other pharmacophoric fragments can lead to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. Further research into the specific reactivity of this compound is warranted to fully explore its potential in the creation of diverse and complex molecular architectures for drug discovery.

Patent Landscape and Industrial Synthesis Implications for Indazole 6 Carboxylates

Analysis of Patented Synthetic Routes Relevant to Ethyl 4-fluoro-2H-indazole-6-carboxylate

The patent literature reveals several strategic approaches for the synthesis of indazole-6-carboxylates and related fluorinated indazoles. A common theme involves the construction of the bicyclic indazole ring system from substituted benzene (B151609) precursors.

One prominent strategy involves the intramolecular cyclization of appropriately substituted phenylhydrazones. For instance, a patented method describes the formation of an indazole ring through the cyclization of a hydrazone derived from a fluorinated phenylhydrazine (B124118) and a suitable carbonyl compound. google.com A concise and improved route for a fluorinated indazole takes advantage of an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. nih.govacs.org

Another patented approach starts from ortho-substituted nitrobenzenes. These can be converted to the corresponding indazole through reductive cyclization. For example, o-nitro-toluene derivatives can be transformed into indazoles, and subsequent functional group manipulations can introduce the desired carboxylate and fluoro substituents.

The synthesis of 1H-indazole-3-carboxylic acid, a closely related intermediate, is also well-documented in patents. One method involves starting from isatin, which is hydrolyzed, converted to a diazonium salt, reduced to an aryl hydrazine, and then cyclized under acidic conditions. google.com An alternative, diazonium-free route begins with the reaction of phenylhydrazine and benzaldehyde (B42025) to form a benzaldehyde phenylhydrazone. This is followed by a reaction with oxalyl chloride and a Friedel-Crafts reaction to yield a benzylideneaminoisatin, which is then hydrolyzed and rearranged to produce the indazole-3-carboxylic acid. google.com

Furthermore, methods for the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives using diazotization reagents have been reported, offering operational simplicity and high yields. sioc-journal.cn

A key challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation. Patented methods often employ specific protecting groups or reaction conditions to favor alkylation at the desired nitrogen atom (N1 or N2).

Below is a table summarizing some patented synthetic strategies:

| Starting Material Type | Key Transformation | Reagents/Conditions | Reference |

| Fluorinated Phenylhydrazone | Intramolecular Cyclization | Copper-catalyzed Ullmann reaction | nih.gov, acs.org |

| o-Substituted Nitrobenzene | Reductive Cyclization | Various reducing agents | |

| Isatin | Diazotization/Reduction/Cyclization | NaOH, Diazotizing agents, Reducing agents, Acid | google.com |

| Phenylhydrazine/Benzaldehyde | Friedel-Crafts/Rearrangement | Oxalyl chloride, AlCl3, Hydrolysis | google.com |

| o-Aminobenzacetamides | Diazotization/Cyclization | Diazotization reagents | sioc-journal.cn |

Industrial-Scale Production Considerations for Indazole Derivatives

Scaling up the synthesis of indazole derivatives like this compound from the laboratory to an industrial setting introduces a host of new challenges and considerations. Key factors that become paramount include process safety, cost-effectiveness, throughput, and regulatory compliance.

Process Safety: A significant concern in large-scale synthesis is the management of potentially hazardous reagents and exothermic reactions. For example, the use of diazotization reactions, while effective, requires strict temperature control to prevent runaway reactions. google.com Similarly, Ullmann-type reactions can present thermal hazard concerns that need to be carefully managed. nih.govacs.org Process safety studies, such as Differential Scanning Calorimetry (DSC), are crucial to identify and mitigate potential hazards. chemrxiv.org The replacement of hazardous reagents with safer alternatives is a constant goal in process development.

Equipment and Infrastructure: The choice of reactors and other processing equipment is critical. The materials of construction must be compatible with the reagents and solvents used. For instance, reactions involving strong acids or corrosive reagents may require glass-lined or specialized alloy reactors. The ability to perform cryogenic reactions or high-pressure hydrogenations safely and efficiently is also a key consideration for certain synthetic routes. rsc.org

Raw Material Sourcing and Quality: On an industrial scale, the consistent quality and availability of starting materials are vital. Variations in the purity of raw materials can significantly impact reaction yields and impurity profiles. Establishing robust supply chains and stringent quality control specifications for all incoming materials is essential for reproducible manufacturing.

Work-up and Isolation: The isolation and purification of the final product on a large scale often require different techniques than those used in the lab. While chromatography might be suitable for small quantities, industrial-scale purification often relies on crystallization, distillation, or extraction. rsc.org Developing a scalable and efficient purification process that consistently delivers the product with the required purity is a critical aspect of process development. For example, a process for an indazole derivative was improved by replacing a problematic work-up with a controlled azeotropic distillation. rsc.org

Optimization Strategies for Yield and Purity in Large-Scale Synthesis

Maximizing yield and purity is a primary objective in the industrial production of any pharmaceutical intermediate. For indazole derivatives, several strategies are employed to achieve this.